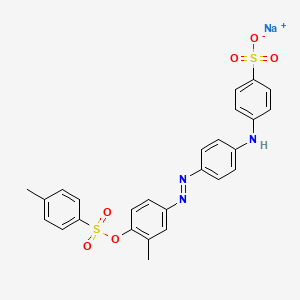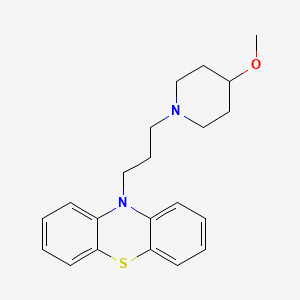
2-Chloro-N-(2-chloro-5-((hexadecylsulphonyl)amino)phenyl)-4,4-dimethyl-3-oxovaleramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(2-chloro-5-((hexadecylsulphonyl)amino)phenyl)-4,4-dimethyl-3-oxovaleramide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that includes chloro, sulphonyl, and oxovaleramide functional groups, making it an interesting subject for chemical research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-chloro-5-((hexadecylsulphonyl)amino)phenyl)-4,4-dimethyl-3-oxovaleramide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Preparation of 2-chloro-5-aminophenyl compound: This can be achieved by nitration of 2-chlorophenyl compound followed by reduction.
Sulphonylation: The 2-chloro-5-aminophenyl compound is then reacted with hexadecylsulfonyl chloride in the presence of a base such as triethylamine to form the sulphonylated intermediate.
Formation of the oxovaleramide: The sulphonylated intermediate is then reacted with 4,4-dimethyl-3-oxovaleric acid chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
化学反应分析
Types of Reactions
2-Chloro-N-(2-chloro-5-((hexadecylsulphonyl)amino)phenyl)-4,4-dimethyl-3-oxovaleramide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulphonyl and oxovaleramide groups can participate in redox reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the chloro groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
科学研究应用
Medicinal Chemistry: As a potential drug candidate due to its unique structure and functional groups.
Materials Science: As a building block for the synthesis of advanced materials with specific properties.
Industrial Chemistry: As an intermediate in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 2-Chloro-N-(2-chloro-5-((hexadecylsulphonyl)amino)phenyl)-4,4-dimethyl-3-oxovaleramide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The sulphonyl and chloro groups could play a role in binding to the target, while the oxovaleramide group could influence the compound’s overall stability and solubility.
相似化合物的比较
Similar Compounds
- 2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide
- 2-Chloro-5-nitrobenzoic acid
- N-(5-Chloro-2-hydroxyphenyl)acetamide
Uniqueness
2-Chloro-N-(2-chloro-5-((hexadecylsulphonyl)amino)phenyl)-4,4-dimethyl-3-oxovaleramide is unique due to the presence of the hexadecylsulphonyl group, which imparts specific properties such as increased lipophilicity and potential for interaction with lipid membranes. This makes it distinct from other similar compounds that may lack this functional group.
属性
CAS 编号 |
67878-71-1 |
|---|---|
分子式 |
C29H48Cl2N2O4S |
分子量 |
591.7 g/mol |
IUPAC 名称 |
2-chloro-N-[2-chloro-5-(hexadecylsulfonylamino)phenyl]-4,4-dimethyl-3-oxopentanamide |
InChI |
InChI=1S/C29H48Cl2N2O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-38(36,37)33-23-19-20-24(30)25(22-23)32-28(35)26(31)27(34)29(2,3)4/h19-20,22,26,33H,5-18,21H2,1-4H3,(H,32,35) |
InChI 键 |
HDEQFLUBPSWEDN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C(C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



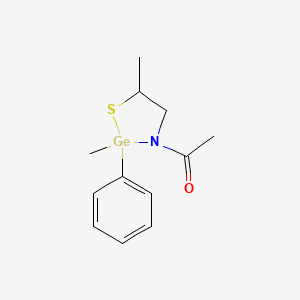
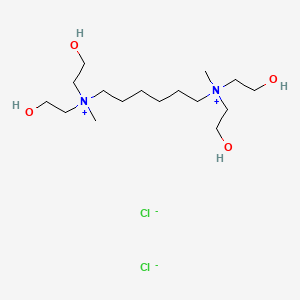

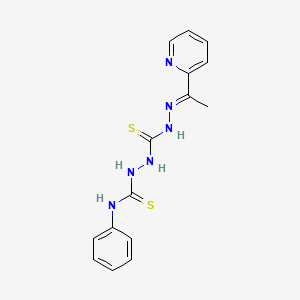




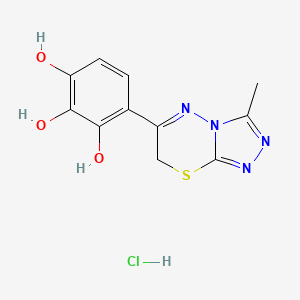
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide](/img/structure/B12697370.png)

